molecular formula C12H14O3 B8787274 4-(3-Methylbut-2-enoxy)benzoic acid CAS No. 28090-15-5

4-(3-Methylbut-2-enoxy)benzoic acid

Cat. No.: B8787274
CAS No.: 28090-15-5
M. Wt: 206.24 g/mol
InChI Key: KLZJDQVTNOMAKU-UHFFFAOYSA-N
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Description

4-(3-Methylbut-2-enoxy)benzoic acid, also known internationally as Valencic Acid, is a high-purity organic compound supplied for research and development purposes. This compound is a member of the class of compounds known as benzoic acids, specifically a benzoic acid derivative with a prenyloxy substituent . Its molecular formula is C12H14O3 with a molecular weight of 206.24 g/mol . This compound is recognized as a potential biomarker, as it has been found in sweet orange (Citrus sinensis), making it a compound of interest in phytochemical and food chemistry studies . It is practically insoluble in water and is a weakly acidic compound . As a key intermediate, it is primarily utilized in the fields of organic synthesis and pharmaceutical research . It serves as a valuable precursor for developing various bioactive molecules and novel drugs, particularly those with potential antioxidant and anti-inflammatory properties, as well as in the study of metabolic disorders . Its structure, which includes a phenolic hydroxyl group and a prenyl side chain, makes it a valuable building block for developing compounds that mimic natural products with therapeutic benefits. Researchers also explore its applications in cosmetic formulation research, where it is studied for its potential to enhance skin health by combating free radicals and reducing inflammation . This product is intended for research applications only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

28090-15-5

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-(3-methylbut-2-enoxy)benzoic acid

InChI

InChI=1S/C12H14O3/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-7H,8H2,1-2H3,(H,13,14)

InChI Key

KLZJDQVTNOMAKU-UHFFFAOYSA-N

SMILES

CC(=CCOC1=CC=C(C=C1)C(=O)O)C

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)C(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 4-(3-Methylbut-2-enoxy)benzoic acid and related compounds:

Compound Molecular Formula Substituents Acidity (pKa) Key Properties Biological Activity Synthesis Method
This compound C₁₂H₁₄O₃ -O-(3-methylbut-2-enyl) at C4 ~3.8–4.2* Moderate solubility in polar solvents; forms hydrogen-bonded dimers Potential antimicrobial activity (inferred) Etherification of 4-hydroxybenzoic acid
4-(3-Chloroanilino)benzoic acid C₁₃H₁₀ClNO₂ -NH-(3-chlorophenyl) at C4 ~2.9–3.3 High crystallinity; dihedral angle 34.66° between aromatic rings; forms acid dimers AKR1C2/3 inhibitor (prostate cancer therapy) Buchwald-Hartwig amination
4-(3-Nitrobenzyloxy)benzoic acid methyl ester C₁₅H₁₃NO₅ -OCH₂-(3-nitrophenyl) at C4; methyl ester N/A High yield (82%); nitro group enhances electrophilicity Intermediate for pharmaceuticals Nucleophilic substitution (K₂CO₃, DMF)
4-Methoxy-3-methylbenzoic acid C₉H₁₀O₃ -OCH₃ at C4; -CH₃ at C3 ~4.4–4.8 Low acidity due to electron-donating methoxy; high GI absorption Not reported Friedel-Crafts alkylation or methylation
4-Hydroxy-3-prenylbenzoic acid C₁₂H₁₄O₃ -OH at C4; -prenyl at C3 ~3.5–3.9 Natural product (plant-derived); hydroxyl enhances H-bonding Antioxidant, anti-inflammatory Isolation from plants (e.g., Cynanchum)

*Estimated based on substituent effects (electron-donating groups raise pKa compared to benzoic acid, pKa ≈ 4.2).

Key Findings:

Acidity Trends: Electron-withdrawing groups (e.g., nitro in 4-nitrobenzoic acid derivatives) lower pKa (increase acidity), while electron-donating groups (e.g., methoxy, prenyloxy) raise pKa . this compound has moderate acidity (pKa ~4.0) due to the prenyloxy group’s weak electron-donating effect.

Synthetic Approaches: Prenyloxy derivatives are typically synthesized via nucleophilic substitution or coupling reactions, whereas chloroanilino analogs require transition-metal catalysis (e.g., Buchwald-Hartwig) .

Biological Relevance: Chloroanilino derivatives exhibit enzyme inhibition (AKR1C2/3), making them candidates for cancer therapy . Prenyl-substituted benzoic acids (e.g., 4-hydroxy-3-prenylbenzoic acid) are associated with antioxidant and anti-inflammatory activities in natural products .

Crystallographic Behavior: The 3-chloroanilino substituent induces significant molecular distortion (dihedral angle 34.66°) and stabilizes acid dimers via O–H···O hydrogen bonds . Prenyloxy groups may reduce crystallinity due to steric bulk but enhance lipophilicity .

Preparation Methods

Methyl Ester Protection

Step 1: Esterification
4-Hydroxybenzoic acid is converted to methyl 4-hydroxybenzoate using methanol and sulfuric acid:

4-Hydroxybenzoic acid+CH3OHH2SO4Methyl 4-hydroxybenzoate+H2O\text{4-Hydroxybenzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl 4-hydroxybenzoate} + \text{H}2\text{O}

Conditions : Reflux at 85°C for 6 hours, yielding >98% conversion.

Step 2: Alkylation
The methyl ester undergoes alkylation with prenyl bromide under conditions similar to Method 1.

Step 3: Hydrolysis
The methyl ester is hydrolyzed back to the carboxylic acid using aqueous NaOH or HCl:

Methyl 4-(3-methylbut-2-enoxy)benzoate+NaOH4-(3-Methylbut-2-enoxy)benzoic acid+CH3OH\text{Methyl 4-(3-methylbut-2-enoxy)benzoate} + \text{NaOH} \rightarrow \text{this compound} + \text{CH}_3\text{OH}

Advantages :

  • Avoids side reactions at the carboxylic acid group.

  • High-purity final product after recrystallization.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative route for constructing the ether linkage under milder conditions.

Reagents :

  • Prenyl alcohol

  • Diisopropyl azodicarboxylate (DIAD)

  • Triphenylphosphine (PPh₃)

Reaction :

4-Hydroxybenzoic acid+Prenyl alcoholDIAD, PPh34-(3-Methylbut-2-enoxy)benzoic acid\text{4-Hydroxybenzoic acid} + \text{Prenyl alcohol} \xrightarrow{\text{DIAD, PPh}_3} \text{this compound}

Conditions :

  • Solvent: Tetrahydrofuran (THF) at 0–25°C

  • Reaction time: 4–6 hours

Yield : 70–85%, depending on stoichiometric ratios.

Drawbacks :

  • High cost of DIAD and PPh₃ limits scalability.

  • Requires stringent anhydrous conditions.

Ullmann-Type Coupling for Aryl Ether Synthesis

Copper-catalyzed Ullmann coupling enables ether formation between aryl halides and alcohols.

Reagents :

  • 4-Bromobenzoic acid

  • Prenyl alcohol

  • Copper(I) iodide (CuI)

  • Ligand: 1,10-Phenanthroline

Reaction :

4-Bromobenzoic acid+Prenyl alcoholCuI, K3PO44-(3-Methylbut-2-enoxy)benzoic acid+HBr\text{4-Bromobenzoic acid} + \text{Prenyl alcohol} \xrightarrow{\text{CuI, K}3\text{PO}4} \text{this compound} + \text{HBr}

Conditions :

  • Solvent: DMSO at 110°C

  • Reaction time: 24–48 hours

Yield : 50–65%, with byproducts from decarboxylation or overalkylation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Cost Scalability
Direct Alkylation60–7512–24 hLowHigh
Ester Protection80–9018–30 hModerateHigh
Mitsunobu Reaction70–854–6 hHighLow
Ullmann Coupling50–6524–48 hModerateModerate

Key Findings :

  • The ester protection route (Method 2) balances yield and scalability, making it preferred for industrial applications.

  • Mitsunobu reaction (Method 3) is optimal for small-scale synthesis requiring high regioselectivity.

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance efficiency:

  • Residence Time : 30–60 minutes at 100°C.

  • Catalyst Recovery : Recyclable heterogeneous catalysts (e.g., immobilized K₂CO₃) reduce waste .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-Methylbut-2-enoxy)benzoic acid, and what critical parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a benzoic acid derivative can react with 3-methylbut-2-enol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the ether linkage. Key parameters include:

  • Catalyst selection : Triphenylphosphine enhances reactivity but may require purification to remove byproducts .
  • Solvent optimization : Polar aprotic solvents like DMF improve solubility but may compete in side reactions at elevated temperatures .
  • Temperature control : Reactions above 80°C risk decomposition of the allyloxy group, reducing yield .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer : A combination of techniques is required:

  • NMR : 1^1H NMR confirms the allyloxy group (δ 5.2–5.4 ppm for olefinic protons) and aromatic protons (δ 7.8–8.2 ppm for benzoic acid). 13^{13}C NMR identifies the carbonyl carbon (δ ~170 ppm) .
  • FT-IR : A strong absorption band near 1680–1700 cm1^{-1} confirms the carboxylic acid group .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 220.0735 for C12_{12}H14_{14}O3_3) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?

  • Methodological Answer : Common side reactions include hydrolysis of the allyloxy group or decarboxylation. Strategies include:

  • Protecting groups : Temporarily protecting the carboxylic acid with methyl esters prevents decarboxylation during acidic/basic conditions .
  • Low-temperature kinetics : Conducting reactions below 60°C reduces thermal degradation .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling) improve regioselectivity but require rigorous exclusion of moisture .

Q. What strategies resolve discrepancies in crystallographic data when analyzing this compound’s structure?

  • Methodological Answer : Crystallographic ambiguities (e.g., disordered allyloxy groups) can be addressed by:

  • Data refinement tools : SHELXL refines hydrogen-bonding networks and thermal parameters, while SIR97 resolves phase problems in low-symmetry space groups .
  • Twinned crystal analysis : SHELXE identifies twin laws and merges datasets for improved resolution .
  • Validation metrics : Check Rint_{\text{int}} (< 5%) and completeness (> 95%) to ensure data reliability .

Q. How do electronic effects of the allyloxy group influence the compound’s reactivity in further functionalization?

  • Methodological Answer : The electron-donating allyloxy group activates the aromatic ring for electrophilic substitution (e.g., nitration at the para position relative to the ether). However, steric hindrance from the 3-methyl group limits accessibility. Computational modeling (DFT) predicts reaction sites:

  • Hammett parameters : σmeta_{\text{meta}} values guide predictions for substituent effects on reaction rates .
  • Molecular docking : Predicts interactions with biological targets (e.g., enzymes), highlighting the carboxylic acid’s role in hydrogen bonding .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data in enzyme inhibition assays?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity interference:

  • Control experiments : Compare inhibition curves with/without pre-incubation to rule out time-dependent effects .
  • HPLC purity checks : Ensure > 95% purity; trace solvents (e.g., DMSO) can artificially suppress activity .
  • Structural analogs : Benchmark against 4-methoxybenzoic acid derivatives to isolate the allyloxy group’s contribution .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

ParameterOptimal RangeObserved Impact on YieldReference
Reaction Temp.60–70°CYield drops > 80°C
Solvent Polarityε = 30–40 (DMF)Higher ε reduces side products
Catalyst Loading5 mol% Pd(OAc)2_2> 10 mol% increases cost

Table 2 : Crystallographic Validation Metrics

MetricAcceptable RangeTool/SoftwareReference
Rint_{\text{int}}< 5%SHELXL
Completeness> 95%SIR97
Twinning Fraction< 0.3SHELXE

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Methylbut-2-enoxy)benzoic acid
Reactant of Route 2
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4-(3-Methylbut-2-enoxy)benzoic acid

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